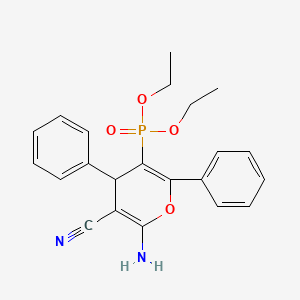
diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate is a complex organic compound with a molecular formula of C22H23N2O4P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of a basic catalyst such as potassium carbonate (K2CO3) and solvents like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes.
Materials Science: It can be used in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar pyran ring structure and exhibit comparable biological activities.
4H-pyran-3-carboxylic acids: These compounds also contain a pyran ring and have similar functional groups, making them useful in similar applications.
Uniqueness
Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and can be used to modify its pharmacokinetic properties .
Properties
Molecular Formula |
C22H23N2O4P |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-amino-5-diethoxyphosphoryl-4,6-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H23N2O4P/c1-3-26-29(25,27-4-2)21-19(16-11-7-5-8-12-16)18(15-23)22(24)28-20(21)17-13-9-6-10-14-17/h5-14,19H,3-4,24H2,1-2H3 |
InChI Key |
NGMXVKDYFQRWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















